molecular formula C9H11F3N2O2 B2789311 4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1823843-08-8

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2789311
CAS No.: 1823843-08-8
M. Wt: 236.194
InChI Key: SAOVAOPHQIRIGC-UHFFFAOYSA-N
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Description

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.194. The purity is usually 95%.
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Biological Activity

4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a compound of interest due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of various compounds, making this molecule a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃F₃N₂O₂, with a molecular weight of 268.23 g/mol. The compound features a pyrazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₃F₃N₂O₂
Molecular Weight268.23 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity for target proteins.

Key Biological Activities:

  • Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : The presence of the pyrazole moiety has been linked to antimicrobial effects against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cells.

Case Studies

  • Anti-inflammatory Activity : A study conducted on similar pyrazole derivatives demonstrated that they significantly reduced inflammation in animal models by inhibiting the NF-kB pathway, a critical regulator of inflammation .
  • Antimicrobial Efficacy : Research indicated that compounds containing the trifluoromethyl group exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Studies : In vitro assays showed that pyrazole derivatives could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer, by inducing cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AntimicrobialInhibition of bacterial growth
AnticancerInduced apoptosis in cancer cells

Properties

IUPAC Name

4-[4-methyl-5-(trifluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-6-5-13-14(4-2-3-7(15)16)8(6)9(10,11)12/h5H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOVAOPHQIRIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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